molecular formula C17H14F3NO B11131425 (2E)-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

(2E)-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B11131425
M. Wt: 305.29 g/mol
InChI Key: ZAGTVEKCHNSMLE-ZHACJKMWSA-N
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Description

    (2E)-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide: , is a compound with a complex structure.

  • It contains a trifluoromethyl group (-CF₃) attached to an enamide functional group.
  • The enamide moiety consists of a double bond (E configuration) between the C=C and C=O groups, with the amide nitrogen (N) substituent.
  • This compound has gained attention due to its unique properties and potential applications.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism depends on the specific application.
    • In drug design, the trifluoromethyl group can enhance binding affinity or alter metabolic stability.
    • Molecular targets and pathways vary based on the context.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this article provides an overview, and further research and literature exploration will yield more detailed insights

    Properties

    Molecular Formula

    C17H14F3NO

    Molecular Weight

    305.29 g/mol

    IUPAC Name

    (E)-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

    InChI

    InChI=1S/C17H14F3NO/c1-12-6-8-13(9-7-12)10-11-16(22)21-15-5-3-2-4-14(15)17(18,19)20/h2-11H,1H3,(H,21,22)/b11-10+

    InChI Key

    ZAGTVEKCHNSMLE-ZHACJKMWSA-N

    Isomeric SMILES

    CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(F)(F)F

    Canonical SMILES

    CC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(F)(F)F

    Origin of Product

    United States

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